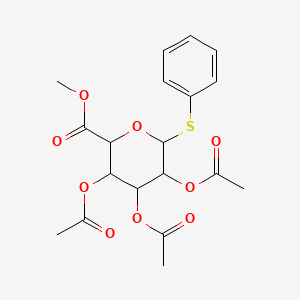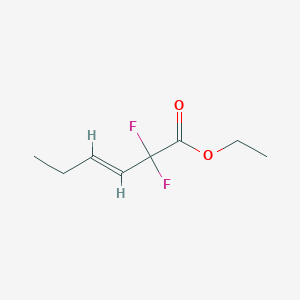
17-O-Acetyl-3-O-methyl 17β-Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Acetyl-3-O-methyl 17β-Estradiol is a synthetic derivative of estradiol, a primary female sex hormone. This compound is known for its unique chemical structure, which includes an acetyl group at the 17th position and a methoxy group at the 3rd position of the estradiol molecule. It is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 17-O-Acetyl-3-O-methyl 17β-Estradiol are estrogen receptors (ERs) . These receptors are key regulators of gene transcription, binding to estrogen-responsive elements in the genome .
Mode of Action
This compound interacts with its targets, the ERs, to regulate gene transcription . This regulation occurs through the modification of epigenetic marks on DNA and histone proteins . Depending on the reaction partner, liganded ER promotes DNA methylation at the promoter or enhancer regions . ERs also play a significant role in passive and active DNA demethylation .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown that cardiac calcium (Ca2+) ion channels and mitochondrial function are regulated in a sex-specific manner . Accurate mitochondrial function and Ca2+ signaling are crucial for adequate heart function and maintaining cardiovascular health .
Pharmacokinetics
The compound’s molecular weight (32845 g/mol) and formula (C21H28O3) have been identified .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. For instance, it has been found that ERα is required to maintain glucose utilization in the mouse heart . This suggests that the compound may have significant effects on metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .
Biochemical Analysis
Biochemical Properties
17-O-Acetyl-3-O-methyl 17β-Estradiol plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear receptors that regulate gene expression in response to estrogenic compounds . The binding of this compound to these receptors induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating transcriptional activity. Additionally, this compound may interact with other biomolecules such as proteins involved in signal transduction pathways, influencing various cellular processes.
Cellular Effects
This compound exerts diverse effects on different cell types and cellular processes. In breast cancer cells, it has been shown to promote cell proliferation by activating estrogen receptor-mediated signaling pathways . This activation leads to the upregulation of genes involved in cell cycle progression and survival. In contrast, in certain types of colorectal cancer cells, this compound may inhibit cell proliferation and migration by modulating gene expression and enhancing DNA mismatch repair . Furthermore, this compound can influence cellular metabolism by altering glucose uptake and utilization, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, which triggers a cascade of events leading to changes in gene expression. Upon binding to ERα or ERβ, the compound induces receptor dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes . This interaction recruits coactivators or corepressors, modulating the transcriptional activity of these genes. Additionally, this compound may exert non-genomic effects by interacting with membrane-bound estrogen receptors, leading to the activation of various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have distinct biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained activation or inhibition of specific cellular pathways, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit estrogenic effects, promoting cell proliferation and survival in estrogen-responsive tissues . At higher doses, it may induce adverse effects such as toxicity or disruption of normal cellular functions. Studies in animal models have demonstrated threshold effects, where the biological response to this compound varies significantly with different dosages . Understanding these dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and subsequent conjugation of the compound . These metabolic transformations can influence the biological activity and clearance of this compound. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular receptors and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus to interact with nuclear receptors and regulate gene expression, or it may be directed to the plasma membrane to activate membrane-bound receptors and initiate signaling cascades . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol involves several steps, starting from estradiol. The key steps include:
Acetylation: Introduction of an acetyl group at the 17th position.
Methylation: Addition of a methoxy group at the 3rd position.
The reaction conditions typically involve the use of acetic anhydride for acetylation and dimethyl sulfate for methylation, under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
17-O-Acetyl-3-O-methyl 17β-Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes, depending on the reagents used.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-O-Acetyl-3-O-methyl 17β-Estradiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.
Biology: The compound is used to study estrogen receptor interactions and hormone signaling pathways.
Medicine: Research on this compound contributes to the development of hormone replacement therapies and contraceptives.
Industry: It is used in the production of various pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
Similar compounds to 17-O-Acetyl-3-O-methyl 17β-Estradiol include:
Estradiol: The parent compound, which lacks the acetyl and methoxy groups.
17α-Ethynyl Estradiol: A synthetic derivative with an ethynyl group at the 17th position, commonly used in oral contraceptives.
Estrone: Another naturally occurring estrogen, which differs in the oxidation state at the 17th position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
5976-55-6 |
|---|---|
Molecular Formula |
C₂₁H₂₈O₃ |
Molecular Weight |
328.45 |
Synonyms |
17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
